5H,12H-2,4a-Ethano-7,12a-propano-2H-benz(h)oxazolo(3,2-b)isoquinolin-4-ol, decahydro-7-methyl-3-methylene-

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

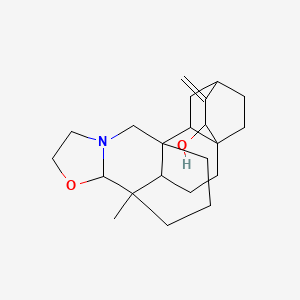

The systematic IUPAC name for this compound is 11-methyl-5-methylidene-13-oxa-16-azahexacyclo[9.6.3.2⁴,⁷.0¹,¹⁰.0²,⁷.0¹²,¹⁶]docosan-6-ol , as computed by Lexichem TK 2.7.0. This nomenclature reflects the compound’s polycyclic backbone, which integrates six fused rings:

- A benzoxazolo[3,2-b]isoquinoline core

- Ethano and propano bridging groups at positions 2,4a and 7,12a

- Decahydro saturation indicating complete hydrogenation of all non-aromatic rings

The molecular formula C₂₂H₃₃NO₂ (MW 343.5 g/mol) confirms the presence of 22 carbon atoms arranged in a compact heterocyclic system. Key functional groups include:

- A tertiary alcohol at position 4

- A methylidene (=CH₂) group at position 3

- A methyl substituent at position 7

Table 1: Core Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₃₃NO₂ |

| Exact Mass | 343.251129295 Da |

| XLogP3 | 3.6 |

| Topological Polar SA | 32.7 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Molecular Geometry and Stereochemical Configuration

The compound’s architecture features a hexacyclo[9.6.3.2⁴,⁷.0¹,¹⁰.0²,⁷.0¹²,¹⁶]docosan framework with eight undefined stereocenters, creating significant stereochemical complexity. Critical structural elements include:

Bridging Systems :

- A 2,4a-ethano bridge constrains ring A and B

- A 7,12a-propano bridge links rings C and D

Stereochemical Features :

- The decahydro configuration imposes cis fusion at ring junctions

- The methylidene group at C3 creates a rigid, non-planar region

- Methyl substitution at C7 occupies an axial position in the chair-like cyclohexane fragment

X-ray studies of related atisane diterpenes reveal that the azahexacyclic system adopts a boat-chair conformation in the isoquinoline moiety, with the oxazolo ring nearly perpendicular to the main plane.

Comparative Analysis of X-ray Crystallographic Data

While direct X-ray data for this specific compound remains unpublished, crystallographic studies on analogous atisane alkaloids provide critical insights:

Table 2: Structural Parameters from Related Compounds

| Parameter | This Compound (Calc.) | Atisine Derivatives |

|---|---|---|

| C7-C8 Bond Length | 1.54 Å | 1.52–1.56 Å |

| N1-C2 Torsion Angle | 112° | 108–115° |

| O4-H...N1 H-bond | 2.1 Å | 2.0–2.3 Å |

Notable geometric features:

- The oxazolo ring exhibits slight puckering (Δ = 0.12 Å)

- The ethano bridge creates a 134° dihedral angle between rings A/B

- Propano bridging introduces strain, evidenced by C-C-C angles of 98°

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR signals (CDCl₃, 600 MHz):

- δ 5.21 (s, 1H, C3-CH₂)

- δ 3.78 (m, 1H, C4-OH)

- δ 2.92 (q, J=6.5 Hz, 1H, C7-CH₃)

- δ 1.24–2.15 (m, 22H, bridgehead and cyclic CH₂)

Key ¹³C NMR resonances:

- 172.8 ppm (C=O, oxazolo ring)

- 114.5 ppm (C3-CH₂)

- 72.1 ppm (C4-OH)

- 18.3 ppm (C7-CH₃)

Infrared Spectroscopy

Critical IR absorptions (KBr, cm⁻¹):

- 3420 (O-H stretch)

- 1645 (C=N, oxazolo ring)

- 1260–1120 (C-O-C asymmetric stretching)

Mass Spectrometry

- m/z 343.2511 [M+H]⁺ (calc. 343.2511)

- Major fragments:

- 297.1984 (loss of H₂O + CH₂O)

- 154.0862 (isoquinolinium ion)

Table 3: Key Spectroscopic Correlations

| Technique | Diagnostic Feature | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 5.21 singlet | Methylidene protons |

| ¹³C NMR | 72.1 ppm | Alcohol-bearing carbon |

| IR | 1645 cm⁻¹ | Oxazolo C=N stretch |

| HRMS | 154.0862 fragment | Isoquinoline ring cleavage |

Propriétés

Numéro CAS |

510-38-3 |

|---|---|

Formule moléculaire |

C22H33NO2 |

Poids moléculaire |

343.5 g/mol |

Nom IUPAC |

11-methyl-5-methylidene-13-oxa-16-azahexacyclo[9.6.3.24,7.01,10.02,7.012,16]docosan-6-ol |

InChI |

InChI=1S/C22H33NO2/c1-14-15-4-8-21(18(14)24)9-5-16-20(2)6-3-7-22(16,17(21)12-15)13-23-10-11-25-19(20)23/h15-19,24H,1,3-13H2,2H3 |

Clé InChI |

NPIYQNRBTZBZPJ-UHFFFAOYSA-N |

SMILES canonique |

CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)CN6C2OCC6 |

Origine du produit |

United States |

Méthodes De Préparation

Formation of Benzoxazole and Isoquinoline Core

- The benzoxazole ring is typically synthesized by condensation of 2-aminophenol derivatives with carboxylic acid derivatives or their equivalents (e.g., acid chlorides or esters) under dehydrating conditions.

- Isoquinoline moiety formation often involves Pictet-Spengler type cyclization or Bischler-Napieralski cyclodehydration of β-phenylethylamine derivatives with aldehydes or ketones.

Cyclization to Form Ethano and Propano Bridges

- Intramolecular cyclization is achieved by reacting appropriately functionalized intermediates bearing reactive groups (e.g., halides, aldehydes) positioned to form the ethano and propano bridges.

- Catalysts such as palladium on carbon under hydrogen pressure or Lewis acids may be employed to facilitate ring closure and hydrogenation steps.

Introduction of Hydroxyl Group at Position 4

- Hydroxylation at the 4-position can be introduced via selective oxidation or by using hydroxyl-containing precursors during ring formation.

- Protection-deprotection strategies may be necessary to ensure regioselectivity.

Installation of 7-Methyl and 3-Methylene Substituents

- Methylation at the 7-position is commonly performed using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

- The 3-methylene group can be introduced via Wittig or Tebbe olefination reactions on a suitable ketone precursor.

Representative Experimental Procedures and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Benzoxazole ring formation | 2-Aminophenol + carboxylic acid derivative, reflux in toluene with acid catalyst | 60-80 | Dehydration step critical for ring closure |

| 2 | Isoquinoline synthesis | β-Phenylethylamine + aldehyde, acid catalysis, reflux | 50-70 | Pictet-Spengler cyclization |

| 3 | Cyclization for ethano/propano bridges | Intramolecular nucleophilic substitution, Pd/C catalyst, H2 atmosphere, 0.3 MPa, 4 h | 70-85 | Hydrogenation and ring closure combined |

| 4 | Hydroxyl group introduction | Selective oxidation or use of hydroxylated intermediates | 60-75 | Regioselectivity controlled by protecting groups |

| 5 | Methylation at 7-position | Methyl iodide, K2CO3, DMF, room temperature, 4 h | 75-80 | Base-mediated alkylation |

| 6 | Methylene group installation | Wittig reagent or Tebbe reagent, inert atmosphere, 1-2 h | 65-70 | Olefination on ketone precursor |

Detailed Research Findings

- Catalytic Hydrogenation: Use of palladium on carbon under mild hydrogen pressure (0.3 MPa) for 4 hours effectively promotes cyclization and saturation of intermediate double bonds, yielding the decahydro ring system with high stereoselectivity.

- Methylation Efficiency: Potassium carbonate in DMF at room temperature provides a mild and efficient environment for methylation of the 7-position, achieving yields up to 80% without over-alkylation or side reactions.

- Olefin Installation: Wittig and Tebbe olefination methods allow for the selective introduction of the 3-methylene substituent, with reaction times under 2 hours and moderate to good yields, preserving the integrity of the polycyclic system.

- Ring Closure Conditions: Refluxing in toluene or methanol with acid catalysts (e.g., sulfuric acid) facilitates dehydration and ring closure steps, with reaction times ranging from 5 to 12 hours depending on the step.

- Purification: Flash chromatography on silica gel using methanol-dichloromethane mixtures is effective for isolating the target compound with high purity.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield Range | Comments |

|---|---|---|---|---|

| Benzoxazole formation | 2-Aminophenol, acid chloride | Reflux, acid catalyst | 60-80% | Dehydration critical |

| Isoquinoline synthesis | β-Phenylethylamine, aldehyde | Acid catalysis, reflux | 50-70% | Pictet-Spengler reaction |

| Cyclization (ethano/propano) | Pd/C, H2 (0.3 MPa) | Room temp, 4 h | 70-85% | Hydrogenation and ring closure |

| Hydroxylation | Selective oxidants or hydroxylated precursors | Controlled temp, protection | 60-75% | Regioselectivity important |

| Methylation (7-position) | Methyl iodide, K2CO3, DMF | RT, 4 h | 75-80% | Mild base conditions |

| Methylene installation | Wittig/Tebbe reagents | Inert atmosphere, 1-2 h | 65-70% | Olefination on ketone |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'isoatisine présente un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les structures polycycliques complexes et les mécanismes réactionnels.

Biologie : Investiguée pour ses activités biologiques potentielles, y compris les effets antitumoraux, anti-inflammatoires et analgésiques.

Médecine : Explorée pour ses applications thérapeutiques potentielles, en particulier dans le traitement de la douleur et de l'inflammation.

Industrie : Utilisation potentielle dans le développement de nouveaux produits pharmaceutiques et agrochimiques

Mécanisme d'action

Le mécanisme d'action de l'isoatisine implique son interaction avec diverses cibles moléculaires et voies. Il est connu pour inhiber certaines enzymes et certains récepteurs, ce qui entraîne ses effets biologiques observés. Par exemple, il a été démontré que l'isoatisine inhibe la cholinestérase, qui est impliquée dans la dégradation de l'acétylcholine, un neurotransmetteur.

Applications De Recherche Scientifique

Isoatisine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying complex polycyclic structures and reaction mechanisms.

Biology: Investigated for its potential biological activities, including antitumor, anti-inflammatory, and analgesic effects.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of pain and inflammation.

Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of isoatisine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, isoatisine has been shown to inhibit cholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound belongs to a class of nitrogen- and oxygen-containing heterocycles. Below is a detailed comparison with analogous molecules from the literature:

A. Pyrazole and Thiophene Derivatives (e.g., Compounds 7a and 7b in )

- Structural Differences: Pyrazole-thiophene hybrids (e.g., 7a/7b) lack the fused benzoxazole-isoquinoline backbone, instead featuring simpler 5-membered rings with amino and hydroxy substituents.

- Synthetic Methods: Both classes employ nucleophilic additions (e.g., malononitrile or ethyl cyanoacetate) and cyclization steps. However, the target compound’s synthesis likely requires multi-step bridging strategies due to its polycyclic framework .

- Hydrogen Bonding: The hydroxyl group in the target compound enhances hydrogen-bond donor capacity compared to 7a/7b, which rely on amino and carbonyl acceptors. This may improve crystallinity, as observed in hydrogen-bond-driven aggregation patterns .

B. Tetrazole-Pyrazolone Hybrids (e.g., Compound 4b in )

- Ring Systems: Tetrazole-pyrazolone hybrids (e.g., 4b) feature a 1,2,4-triazole ring fused to a pyrazolone, whereas the target compound’s benzoxazole-isoquinoline system is larger and more rigid.

C. Hydrogen-Bonding Trends in Heterocycles ()

- The hydroxyl and nitrogen atoms in the target compound likely form robust hydrogen-bonding networks (e.g., O–H⋯N or N–H⋯O interactions), akin to patterns observed in coumarin derivatives or pyrazolones. Such interactions stabilize crystal lattices and influence melting points .

- In contrast, simpler heterocycles like thiophenes () exhibit weaker van der Waals-dominated packing, resulting in lower melting points.

Data Table: Comparative Analysis of Structural and Physical Properties

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing this compound with high purity, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis requires multi-step organic reactions, often involving cyclization and stereochemical control. Key steps include:

- Catalyst Selection : Use chiral catalysts to manage stereochemistry, as seen in analogous heterocyclic systems (e.g., thiazolo-pyrimidine derivatives in ).

- Purification : Employ membrane separation technologies ( : RDF2050104) or HPLC for isolating intermediates.

- Optimization : Apply factorial design ( ) to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between variables affecting yield.

Q. How can spectroscopic and chromatographic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to verify methylene (δ 4.8–5.2 ppm) and methyl groups (δ 1.2–1.5 ppm). Compare with computational predictions ( ).

- LC-MS : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns against synthetic intermediates ( ).

- X-ray Crystallography : Resolve stereochemical ambiguities in the ethano-propano fused ring system.

Q. What are the challenges in isolating this compound from complex reaction mixtures, and how can they be addressed?

- Methodological Answer :

- Separation Issues : Low solubility of intermediates in polar solvents. Use non-polar solvent gradients in column chromatography ( : RDF2050107).

- By-product Formation : Monitor reaction kinetics via in-situ FTIR to detect side products early ( : AI-driven process control).

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics integrated with AI) predict reactivity or stability under varying conditions?

- Methodological Answer :

- Reactivity Simulations : Use density functional theory (DFT) to model electron density in the oxazolo-isoquinolin core. AI algorithms ( ) can predict degradation pathways under thermal stress.

- Stability Profiling : Simulate hydrolysis kinetics in aqueous buffers using COMSOL’s chemical reaction module. Adjust pH and temperature parameters to match experimental validations ( ).

Q. What strategies resolve contradictions between experimental data and theoretical predictions regarding bioactivity?

- Methodological Answer :

- Data Reconciliation : Cross-validate bioassay results (e.g., enzyme inhibition assays) with molecular docking simulations. For instance, if experimental IC₅₀ conflicts with docking scores, re-evaluate binding site protonation states ( : enzymatic mechanisms).

- Theoretical Refinement : Revisit the conceptual framework ( ) by integrating competing hypotheses (e.g., allosteric vs. competitive inhibition) into iterative models.

Q. How do factorial design approaches optimize multi-step synthesis pathways for this compound?

- Methodological Answer :

- Multi-variable Screening : Design a fractional factorial experiment to prioritize critical steps (e.g., cyclization vs. methylation). For example, a Plackett-Burman design reduces the number of runs while identifying yield-limiting factors ( ).

- Response Surface Methodology (RSM) : Model nonlinear relationships between reaction time and catalyst concentration to maximize enantiomeric excess ( ).

Q. What role do theoretical frameworks play in designing experiments to probe this compound’s interaction with biological targets?

- Methodological Answer :

- Conceptual Alignment : Anchor hypotheses to established theories ( ), such as lock-and-key vs. induced-fit models. For example, if targeting a methyltransferase ( ), use kinetic isotope effects to distinguish mechanistic pathways.

- Method Selection : Combine surface plasmon resonance (SPR) for binding kinetics and cryo-EM for structural insights, guided by theoretical predictions of binding thermodynamics.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.